molecular formula C8H7ClFNO2 B267181 2-(3-Chloro-4-fluorophenoxy)acetamide

2-(3-Chloro-4-fluorophenoxy)acetamide

Cat. No.: B267181
M. Wt: 203.6 g/mol
InChI Key: LVCWIJSQBFYZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with chlorine at position 3 and fluorine at position 4, linked to an acetamide group.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.6 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenoxy)acetamide

InChI

InChI=1S/C8H7ClFNO2/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H2,11,12)

InChI Key

LVCWIJSQBFYZHT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OCC(=O)N)Cl)F

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)N)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Acetamide Derivatives
Compound Name Substituents/R-Groups Molecular Weight Key Biological Activity/Application Reference
2-(3-Chloro-4-hydroxyphenyl)acetamide (S11) -OH at C4, -Cl at C3 185.61 Inactive against 17β-HSD2
N-Phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide (13) -N-phenethyl, -Cl at C3, -OH at C4 303.79 Potent 17β-HSD2 inhibitor (IC₅₀ ~1.2 μM)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]acetamide -Br at phenyl, -OCH₃ at benzyl 467.33 FPR2-specific agonist (chemotaxis in neutrophils)
2-(3-Chlorophenoxy)-N-[4-(4-fluorophenyl)thiazol-2-yl]acetamide -Cl at phenoxy, -F at thiazol 362.81 Structural motif for kinase inhibition (inferred from thiazole moiety)
2-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-N-p-tolylacetamide (A8) -Cl on quinoline, -CH₃ on aryl 423.91 Antiproliferative activity (e.g., malaria)
Key Observations:
  • Substituent Positioning: Chlorine at position 3 (meta) and fluorine at position 4 (para) on the phenoxy ring (as in the target compound) may enhance hydrophobic interactions with enzyme active sites compared to hydroxylated analogues like S11 .
  • Nitrogen Modifications : Extending the acetamide’s N-alkyl chain (e.g., N-phenethyl in compound 13) significantly boosts activity against 17β-HSD2 by enabling additional hydrophobic interactions .
  • Aromatic Rings: Second aromatic systems (e.g., pyridazinone in FPR2 agonists or quinoline in antiproliferative agents ) are critical for target specificity and potency.

Physicochemical Properties

  • Solubility: Electron-withdrawing groups (e.g., -Cl, -F) reduce solubility in polar solvents compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents. For instance, the fluorine in 2-(3-chloro-4-fluorophenoxy)acetamide may lower water solubility relative to its hydroxylated analogue S11 .
  • Molecular Weight : Derivatives with extended alkyl/aryl chains (e.g., compound 13, MW 303.79) exhibit higher lipophilicity, favoring membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.